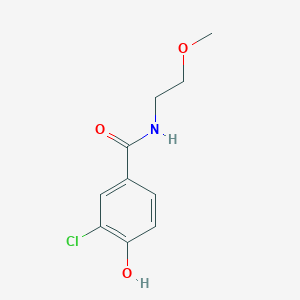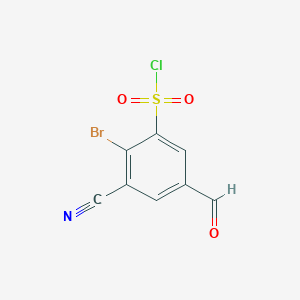
Methyl 2-bromo-3-cyano-5-nitrobenzoate
Overview
Description
Methyl 2-bromo-3-cyano-5-nitrobenzoate (MBCNB) is a synthetic compound that has a wide range of applications in scientific research. It is mainly used as a reagent in organic synthesis and is also used as a catalyst in various reactions. MBCNB is a colorless solid with a melting point of 79-80 °C and a boiling point of 181-182 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform.
Mechanism of Action
Methyl 2-bromo-3-cyano-5-nitrobenzoate acts as a catalyst in various reactions due to its ability to form a coordination complex with the substrate. This coordination complex is formed by the interaction of the nitrogen atom in the nitro group of the compound and the substrate. This interaction helps to stabilize the transition state of the reaction, which increases the rate of the reaction.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-nitrobenzoate has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as a number of other biological activities. It has also been found to have antioxidant activity and to be able to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-3-cyano-5-nitrobenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily available. It is also a relatively stable compound and can be stored for long periods of time without degrading. However, it is also important to note that Methyl 2-bromo-3-cyano-5-nitrobenzoate is a toxic compound and should be handled with care in the laboratory.
Future Directions
In the future, Methyl 2-bromo-3-cyano-5-nitrobenzoate may be used in a variety of applications, such as in the synthesis of new pharmaceuticals, pesticides, and other organic compounds. It may also be used in the synthesis of new heterocyclic compounds, such as benzimidazoles, triazoles, and other nitrogen-containing heterocycles. Additionally, further research into the biochemical and physiological effects of Methyl 2-bromo-3-cyano-5-nitrobenzoate could lead to new applications in medicine and agriculture.
Scientific Research Applications
Methyl 2-bromo-3-cyano-5-nitrobenzoate is an important reagent in organic synthesis due to its ability to act as a catalyst in various reactions. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as benzimidazoles, triazoles, and other nitrogen-containing heterocycles.
properties
IUPAC Name |
methyl 2-bromo-3-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)7-3-6(12(14)15)2-5(4-11)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACQUULOCMAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-cyano-5-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















